molecular formula C6H4N2S B14128335 Thiocyanic acid, 3-pyridinyl ester CAS No. 2645-25-2

Thiocyanic acid, 3-pyridinyl ester

Cat. No.: B14128335
CAS No.: 2645-25-2
M. Wt: 136.18 g/mol
InChI Key: OYKDNXIKMAQMJG-UHFFFAOYSA-N
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Description

Thiocyanic acid, 3-pyridinyl ester is an organic compound with the molecular formula C6H4N2S. It is a member of the thiocyanate family, which is known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is particularly interesting due to its unique structure, which combines a thiocyanate group with a pyridine ring, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiocyanic acid, 3-pyridinyl ester can be synthesized through several methods, including photochemical and electrochemical thiocyanation reactionsThe key stage in these reactions is the generation of the SCN radical via one-electron oxidation of the SCN anion, followed by its addition to the substrate .

Industrial Production Methods: Industrial production of this compound typically involves the use of visible light and electricity to perform thiocyanation reactions. This approach is favored due to its environmental friendliness and cost-effectiveness. The process involves the use of various chemical oxidants that produce stoichiometric amounts of waste, making it a more sustainable option .

Chemical Reactions Analysis

Types of Reactions: Thiocyanic acid, 3-pyridinyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include various chemical oxidants, visible-light photocatalysts, and electrophilic reagents. The conditions for these reactions often involve the use of visible light and electricity, making them environmentally friendly and cost-effective .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, photochemical and electrochemical thiocyanation reactions can produce a variety of thiocyanato-substituted compounds, which can be further transformed into other valuable intermediates .

Scientific Research Applications

Thiocyanic acid, 3-pyridinyl ester has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of thiocyanic acid, 3-pyridinyl ester involves the generation of the SCN radical via one-electron oxidation of the SCN anion. This radical then adds to the substrate, leading to the formation of various thiocyanato-substituted products. The molecular targets and pathways involved in these reactions are still being investigated, but they are believed to involve complex redox processes and radical intermediates .

Comparison with Similar Compounds

Thiocyanic acid, 3-pyridinyl ester can be compared with other similar compounds, such as:

  • Thiocyanic acid, 4-pyridinyl ester
  • Thiocyanic acid, 2-pyridinyl ester
  • Thiocyanic acid, phenyl ester

These compounds share similar structures and properties but differ in the position of the thiocyanate group on the pyridine ring. This compound is unique due to its specific substitution pattern, which can influence its reactivity and applications .

Properties

CAS No.

2645-25-2

Molecular Formula

C6H4N2S

Molecular Weight

136.18 g/mol

IUPAC Name

pyridin-3-yl thiocyanate

InChI

InChI=1S/C6H4N2S/c7-5-9-6-2-1-3-8-4-6/h1-4H

InChI Key

OYKDNXIKMAQMJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)SC#N

Origin of Product

United States

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